molecular formula C15H14N2O6 B251901 Propyl 4-[(5-nitro-2-furoyl)amino]benzoate

Propyl 4-[(5-nitro-2-furoyl)amino]benzoate

Cat. No. B251901
M. Wt: 318.28 g/mol
InChI Key: JIUZFFKMNDPWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[(5-nitro-2-furoyl)amino]benzoate, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been extensively studied for its antimicrobial properties. It is commonly used as a broad-spectrum antibiotic in veterinary medicine, but its potential as a therapeutic agent in human medicine is still being explored.

Mechanism of Action

Propyl 4-[(5-nitro-2-furoyl)amino]benzoate works by inhibiting bacterial DNA synthesis through the inhibition of bacterial nitroreductase enzymes. It also has immunomodulatory effects, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
Propyl 4-[(5-nitro-2-furoyl)amino]benzoate has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. It has been reported to have anti-inflammatory effects in animal models of colitis and sepsis. In addition, Propyl 4-[(5-nitro-2-furoyl)amino]benzoate has been shown to improve gut barrier function and reduce gut inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using Propyl 4-[(5-nitro-2-furoyl)amino]benzoate in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying a wide range of bacterial, viral, and parasitic infections. However, its low solubility in water can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on Propyl 4-[(5-nitro-2-furoyl)amino]benzoate. One area of interest is its potential as an anticancer agent, as it has been shown to have anti-proliferative effects in cancer cell lines. Another area of interest is its use in the treatment of gastrointestinal disorders, particularly inflammatory bowel disease and irritable bowel syndrome. Finally, further investigation into the immunomodulatory effects of Propyl 4-[(5-nitro-2-furoyl)amino]benzoate could lead to the development of novel therapies for a range of inflammatory and autoimmune diseases.

Synthesis Methods

Propyl 4-[(5-nitro-2-furoyl)amino]benzoate can be synthesized by the condensation of 5-nitro-2-furoic acid with 4-aminobenzoic acid in the presence of propionic anhydride. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Propyl 4-[(5-nitro-2-furoyl)amino]benzoate has been studied for its antimicrobial properties against a wide range of bacteria, viruses, and parasites. It has also been investigated for its potential as an anti-inflammatory and anticancer agent. In addition, Propyl 4-[(5-nitro-2-furoyl)amino]benzoate has been shown to modulate the gut microbiota and improve gut barrier function, making it a promising candidate for the treatment of gastrointestinal disorders.

properties

Molecular Formula

C15H14N2O6

Molecular Weight

318.28 g/mol

IUPAC Name

propyl 4-[(5-nitrofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C15H14N2O6/c1-2-9-22-15(19)10-3-5-11(6-4-10)16-14(18)12-7-8-13(23-12)17(20)21/h3-8H,2,9H2,1H3,(H,16,18)

InChI Key

JIUZFFKMNDPWER-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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